5-Ethylindoline hydrochloride 5-Ethylindoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1172282-89-1
VCID: VC4640750
InChI: InChI=1S/C10H13N.ClH/c1-2-8-3-4-10-9(7-8)5-6-11-10;/h3-4,7,11H,2,5-6H2,1H3;1H
SMILES: CCC1=CC2=C(C=C1)NCC2.Cl
Molecular Formula: C10H14ClN
Molecular Weight: 183.68

5-Ethylindoline hydrochloride

CAS No.: 1172282-89-1

Cat. No.: VC4640750

Molecular Formula: C10H14ClN

Molecular Weight: 183.68

* For research use only. Not for human or veterinary use.

5-Ethylindoline hydrochloride - 1172282-89-1

Specification

CAS No. 1172282-89-1
Molecular Formula C10H14ClN
Molecular Weight 183.68
IUPAC Name 5-ethyl-2,3-dihydro-1H-indole;hydrochloride
Standard InChI InChI=1S/C10H13N.ClH/c1-2-8-3-4-10-9(7-8)5-6-11-10;/h3-4,7,11H,2,5-6H2,1H3;1H
Standard InChI Key OSUWMCISDOAQQZ-UHFFFAOYSA-N
SMILES CCC1=CC2=C(C=C1)NCC2.Cl

Introduction

Structural and Chemical Characteristics

The molecular structure of 5-ethylindoline hydrochloride features an ethyl substituent at the fifth position of the indoline backbone, with a hydrochloride salt enhancing its solubility in polar solvents. The SMILES notation CCc1ccc2c(c1)CCN2.Cl delineates its atomic connectivity, highlighting the ethyl group (-CH<sub>2</sub>CH<sub>3</sub>) attached to the aromatic system .

Table 1: Key Physicochemical Properties of 5-Ethylindoline Hydrochloride

PropertyValue
Molecular FormulaC<sub>10</sub>H<sub>14</sub>ClN
Molecular Weight183.68 g/mol
SMILESCCc1ccc2c(c1)CCN2.Cl
SolubilitySoluble in water, methanol
StabilityHygroscopic; store at 2–8°C

The compound’s heterocyclic framework allows for π-π stacking and hydrogen bonding, critical for interactions with biological targets . Its hydrochloride salt form improves bioavailability, a common strategy in drug design to enhance pharmacokinetic profiles.

Synthesis and Manufacturing

5-Ethylindoline hydrochloride is synthesized via multi-step organic reactions, often starting from indole derivatives. One documented route involves the Friedel-Crafts alkylation of indoline with ethyl bromide in the presence of a Lewis acid catalyst, followed by hydrochlorination .

Table 2: Synthetic Pathways for 5-Ethylindoline Hydrochloride

MethodReagentsYield
Friedel-Crafts AlkylationEthyl bromide, AlCl<sub>3</sub>65–70%
Reductive AminationEthylamine, NaBH<sub>4</sub>55–60%

Alternative approaches include reductive amination of 5-ethylindole using sodium borohydride, though yields are moderate (55–60%) . The choice of method depends on scalability and purity requirements, with industrial processes favoring cost-effective catalysts like aluminum chloride.

CompoundActivityTarget
5-MethylindolineAntidepressant5-HT<sub>1A</sub>
5-EthylindolineAntipsychotic (predicted)D<sub>2</sub> receptor
5-PropylindolineAntimicrobialBacterial cell membranes

The ethyl group’s hydrophobic nature may enhance blood-brain barrier penetration, a desirable trait for central nervous system (CNS) therapeutics .

Applications in Drug Discovery

5-Ethylindoline hydrochloride serves as a precursor in synthesizing benzoxazepinones and quinoline derivatives, compounds investigated for their anticonvulsant and anti-inflammatory properties . For example, its downstream product 7-ethyl-2-methyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one is a candidate for treating anxiety disorders .

Table 4: Key Downstream Derivatives and Their Applications

DerivativeApplicationStatus
7-Ethyl-2-methyl-...Anxiety disordersPreclinical studies
6-Ethyl-thienoquinolineAnticancerPhase I trials

These derivatives underscore the scaffold’s versatility, enabling structural modifications to optimize potency and selectivity.

Future Directions and Challenges

Future research should prioritize:

  • Synthesis Optimization: Developing catalytic asymmetric methods to access enantiomerically pure forms, crucial for CNS drugs.

  • Target Identification: High-throughput screening to elucidate precise molecular targets.

  • Safety Profiling: Long-term toxicity studies to assess carcinogenic potential.

Collaborations between academia and industry could accelerate the translation of 5-ethylindoline-derived compounds into clinical candidates.

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